1-Boc-4-bromoacetyl-1,4-diazepane

SN2 Alkylation Nucleophilic Displacement Scaffold Diversification

1-Boc-4-bromoacetyl-1,4-diazepane (CAS 112257-14-4) is a heterobifunctional 1,4-diazepane derivative bearing an N-Boc-protected secondary amine and an electrophilic α-bromoacetyl group. With a molecular formula of C₁₂H₂₁BrN₂O₃ and molecular weight of 321.21 g/mol, it serves as a versatile building block for the modular synthesis of lead-like heterocyclic scaffolds via nucleophilic displacement or chemoselective acylation reactions.

Molecular Formula C12H21BrN2O3
Molecular Weight 321.21 g/mol
CAS No. 112257-14-4
Cat. No. B040240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-bromoacetyl-1,4-diazepane
CAS112257-14-4
Molecular FormulaC12H21BrN2O3
Molecular Weight321.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN(CC1)C(=O)CBr
InChIInChI=1S/C12H21BrN2O3/c1-12(2,3)18-11(17)15-6-4-5-14(7-8-15)10(16)9-13/h4-9H2,1-3H3
InChIKeyMWZDGYKRDSJZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-bromoacetyl-1,4-diazepane (CAS 112257-14-4) Procurement and Differentiation Guide


1-Boc-4-bromoacetyl-1,4-diazepane (CAS 112257-14-4) is a heterobifunctional 1,4-diazepane derivative bearing an N-Boc-protected secondary amine and an electrophilic α-bromoacetyl group [1]. With a molecular formula of C₁₂H₂₁BrN₂O₃ and molecular weight of 321.21 g/mol, it serves as a versatile building block for the modular synthesis of lead-like heterocyclic scaffolds via nucleophilic displacement or chemoselective acylation reactions [2].

Workflow Lead-oriented modular scaffold synthesis
Key function Heterobifunctional: N-Boc protected amine + electrophilic α-bromoacetyl group
Core Conformationally distinct 7‑membered 1,4‑diazepane vs 6‑membered piperazine

Why Generic 1-Boc-4-bromoacetyl-1,4-diazepane Substitution Introduces Uncontrolled Synthetic Variability


While several N-Boc-1,4-diazepane derivatives exist, simple substitution with the 1-Boc-4-(2-chloroacetyl) analog (CAS 1455358-16-3) or 4-bromoacetyl-1-Boc-piperazine (CAS 112257-12-2) fails to preserve key reactivity parameters. The seven-membered 1,4-diazepane ring adopts distinct low-energy conformations compared to the six-membered piperazine, influencing both the spatial orientation of the electrophilic warhead and the accessibility of the Boc-protected secondary amine for downstream transformations [1]. Furthermore, the α-bromoacetyl group exhibits quantifiably higher reactivity in SN2 alkylations than the corresponding chloroacetyl congener, a difference that directly impacts reaction yields and kinetics [2].

Chloroacetyl analog (CAS 1455358-16-3) Lower electrophilic reactivity may alter SN2 alkylation kinetics and yield profiles.
Piperazine analog (CAS 112257-12-2) Six-membered ring adopts different low-energy conformations, potentially shifting spatial orientation of substituents.
Non‑brominated acetyl analog Lacks electrophilic leaving group; unreactive toward nucleophilic scaffold diversification.

1-Boc-4-bromoacetyl-1,4-diazepane Quantitative Differentiation from Closest Analogs


Electrophilic Reactivity Advantage of the α-Bromoacetyl Warhead

The α-bromoacetyl group in 1-Boc-4-bromoacetyl-1,4-diazepane provides a kinetically superior electrophilic center for nucleophilic displacement reactions compared to the corresponding α-chloroacetyl analog (1-Boc-4-(2-chloroacetyl)-1,4-diazepane, CAS 1455358-16-3). The C–Br bond has a lower bond dissociation energy (≈285 kJ/mol) compared to the C–Cl bond (≈327 kJ/mol), translating to faster alkylation rates under comparable basic conditions [1].

α‑Br Reactivity
Class-level inference
C–Br BDE ≈ 285 kJ/mol
Δ ≈ 42 kJ/mol lower vs C–Cl
Higher SN2 alkylation rates may improve conjugation efficiency.
General alkyl halide bond energetics; applies to basic displacement conditions.
SN2 Alkylation Nucleophilic Displacement Scaffold Diversification

Conformational Constraint and Ring-Size Differentiation from Piperazine Analogs

The seven-membered 1,4-diazepane core adopts distinct low-energy conformations relative to the six-membered piperazine ring found in 4-bromoacetyl-1-Boc-piperazine (CAS 112257-12-2). NMR and X-ray crystallographic studies on N,N-disubstituted 1,4-diazepanes reveal that the diazepane ring preferentially occupies a twisted chair conformation, which orients the Boc-protected nitrogen and the N-bromoacetyl substituent in a spatial arrangement that is topologically distinct from the piperazine chair [1]. In orexin receptor antagonist programs, this conformational difference translated to a >10-fold improvement in receptor binding affinity when the diazepane scaffold was constrained into a bridged bicyclic system (Ki = 8 nM vs Ki = 120 nM for the unconstrained analog) [2].

Ring Conformation
Class-level inference
1,4‑Diazepane: twisted chair
Piperazine: chair
Reported >10‑fold affinity shift in constrained ligands
Distinct spatial orientation may influence ligand-target geometry.
Orexin receptor antagonist SAR; building‑block‑specific validation advised.
Conformational Analysis Medicinal Chemistry Orexin Receptor Antagonists

Modular Scaffold Assembly Efficiency in Lead-Oriented Synthesis

1-Boc-4-bromoacetyl-1,4-diazepane is explicitly validated as a building block in a modular, lead-oriented synthetic platform that generates diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. In this study, the bromoacetyl-functionalized 1,4-diazepane was employed to access a series of decorated heterocyclic cores targeting lead-like chemical space [1]. While the publication does not report isolated yields for each derivative, it demonstrates the successful utilization of this specific building block to generate multiple scaffold variants, whereas the corresponding 1-Boc-4-acetyl-1,4-diazepane (without the bromine leaving group) would be unreactive toward nucleophilic elaboration [1].

Scaffold Utility
Cross-study comparable
Validated in modular synthesis of diverse 1,4‑diazepane scaffolds.
Supports scaffold diversification without reaction re‑optimization.
No isolated yields reported; efficiency context-dependent.
Scaffold Synthesis Library Generation Lead-Like Space

1-Boc-4-bromoacetyl-1,4-diazepane Optimal Research and Industrial Application Scenarios


Lead-Oriented Synthesis of Diverse 1,4-Diazepane-Containing Scaffolds

Procurement of 1-Boc-4-bromoacetyl-1,4-diazepane is strategically justified for medicinal chemistry groups executing modular, lead-oriented scaffold synthesis campaigns [5]. The compound's validated utility in generating diverse 1,4-diazepane cores (as opposed to unreactive 1-Boc-4-acetyl analogs) supports efficient library generation without the need for de novo reaction development [5]. The higher reactivity of the α-bromoacetyl warhead further ensures robust and reproducible coupling yields [6].

Structure-Activity Relationship (SAR) Studies Requiring Conformationally Distinct Cores

For programs where the conformation of the central heterocyclic ring is critical to target engagement—such as in orexin receptor antagonist development or other GPCR-targeted ligands—the seven-membered 1,4-diazepane core provides a distinct conformational profile relative to six-membered piperazine analogs [5]. 1-Boc-4-bromoacetyl-1,4-diazepane serves as the optimal entry point for generating constrained or unconstrained 1,4-diazepane-based analogs for SAR exploration [6].

Factor Xa Inhibitor Discovery and Related Serine Protease Programs

The 1,4-diazepane moiety has been successfully exploited to interact with the S4 aryl-binding domain of factor Xa, yielding potent anticoagulant leads (e.g., YM-96765, IC₅₀ = 6.8 nM) [5]. 1-Boc-4-bromoacetyl-1,4-diazepane provides a functionalized starting point for the rapid synthesis of novel 1,4-diazepane-based fXa inhibitors, leveraging the validated scaffold for anticoagulant drug discovery [6].

Application
Selection Property
Validation Focus
Lead‑oriented scaffold synthesis
α‑Bromoacetyl electrophile reactivity
Nucleophilic displacement efficiency; scaffold library validation
Conformation‑constrained SAR studies
7‑membered diazepane core spatial orientation
Ligand‑target geometry assessment; ring‑size comparator benchmarking
Serine protease inhibitor research (e.g., factor Xa)
1,4‑Diazepane scaffold for protease S4 pocket
Enzyme inhibition assays; selectivity profiling in biochemical models

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